Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
Brand Name:
Vulcanchem
CAS No.:
166115-84-0
VCID:
VC0070843
InChI:
InChI=1S/C16H18N4O4/c1-4-11(24-10-8-6-5-7-9-10)14(21)18-12-13(17)19(2)16(23)20(3)15(12)22/h5-9,11,17H,4H2,1-3H3/p+1
SMILES:
CCC(C(=O)N=C1C(=[N+](C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2
Molecular Formula:
C16H19N4O4+
Molecular Weight:
331.352
Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
CAS No.: 166115-84-0
Main Products
VCID: VC0070843
Molecular Formula: C16H19N4O4+
Molecular Weight: 331.352
CAS No. | 166115-84-0 |
---|---|
Product Name | Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy- |
Molecular Formula | C16H19N4O4+ |
Molecular Weight | 331.352 |
IUPAC Name | N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-3-ium-5-ylidene)-2-phenoxybutanamide |
Standard InChI | InChI=1S/C16H18N4O4/c1-4-11(24-10-8-6-5-7-9-10)14(21)18-12-13(17)19(2)16(23)20(3)15(12)22/h5-9,11,17H,4H2,1-3H3/p+1 |
Standard InChIKey | SDSPFEOLWLYXAL-UHFFFAOYSA-O |
SMILES | CCC(C(=O)N=C1C(=[N+](C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2 |
Synonyms | Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy- |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume